

# Head-to-Head Clinical Trial Analysis: Enavogliflozin vs. Dapagliflozin

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Compound of Interest		
Compound Name:	Henagliflozin	
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A Comparative Guide for Researchers and Drug Development Professionals

Note: Direct head-to-head clinical trial data for **Henagliflozin** versus Dapagliflozin was not identified in a comprehensive literature search. This guide provides a detailed comparison based on available head-to-head clinical trials of Enavogliflozin and Dapagliflozin, both potent and selective SGLT2 inhibitors.

### Introduction

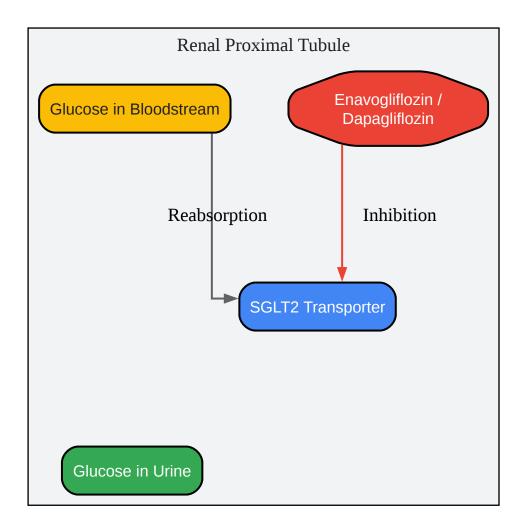
Sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a cornerstone in the management of type 2 diabetes mellitus (T2DM), offering glycemic control alongside cardiovascular and renal benefits. This guide provides a comprehensive, data-driven comparison of two prominent SGLT2 inhibitors: Enavogliflozin and Dapagliflozin. The following sections detail their performance in head-to-head clinical trials, focusing on efficacy and safety, supported by experimental data and methodologies.

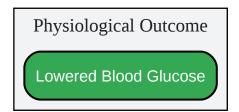
### **Mechanism of Action: SGLT2 Inhibition**

Both Enavogliflozin and Dapagliflozin share a primary mechanism of action: the selective and reversible inhibition of the SGLT2 protein located in the proximal convoluted tubules of the kidneys.[1][2] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the tubular lumen back into the bloodstream.[3] By inhibiting this transporter, both drugs reduce renal glucose reabsorption, leading to increased urinary glucose excretion (glucosuria) and a



subsequent lowering of blood glucose levels.[1][2] This insulin-independent mechanism makes them effective therapeutic options for a wide range of patients with T2DM.





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Figure 1: Mechanism of Action of SGLT2 Inhibitors.

## **Head-to-Head Clinical Trial Evidence**

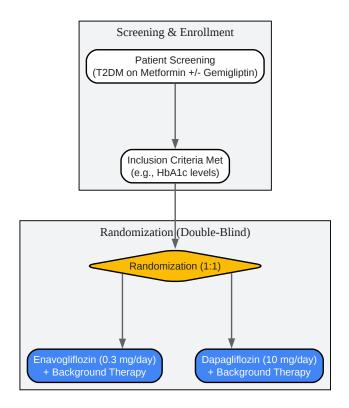


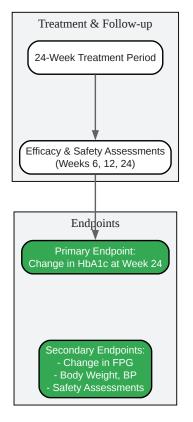
This comparison is based on a pooled analysis of two phase III, randomized, double-blind, comparator-active studies evaluating the efficacy and safety of Enavogliflozin (0.3 mg daily) versus Dapagliflozin (10 mg daily) in Korean patients with T2DM. One study assessed the drugs as add-on therapy to metformin, while the other evaluated them as add-on therapy to a combination of metformin and gemigliptin (a DPP-4 inhibitor).[4]

## **Experimental Protocols**

The methodologies of the pivotal head-to-head trials provide the foundation for the comparative data.







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Figure 2: Generalized Experimental Workflow of Phase III Trials.



#### Key Methodological Aspects:

- Study Design: Multicenter, double-blind, randomized, phase III, non-inferiority trials.[5][6]
- Patient Population: Adult patients with T2DM inadequately controlled with either metformin monotherapy or a combination of metformin and a DPP-4 inhibitor.[5][6]
- Intervention:
  - Enavogliflozin: 0.3 mg once daily.[5][6]
  - Dapagliflozin: 10 mg once daily.[5][6]
- Primary Endpoint: Change in glycosylated hemoglobin (HbA1c) from baseline to week 24.[5]
   [6]
- Secondary Efficacy Endpoints: Changes in fasting plasma glucose (FPG), body weight, and blood pressure.[1][6]
- Safety Assessments: Incidence of adverse events (AEs) and treatment-emergent adverse events (TEAEs).[6]

## **Comparative Efficacy Data**

The head-to-head trials demonstrated that Enavogliflozin was non-inferior to Dapagliflozin in improving glycemic control.

Table 1: Glycemic Control at 24 Weeks (Add-on to Metformin)[1][5]



Parameter	Enavogliflozin (0.3 mg)	Dapagliflozin (10 mg)	Between- Group Difference (95% CI)	p-value
Adjusted Mean Change in HbA1c (%)	-0.80	-0.75	-0.04 (-0.21 to 0.12)	N/A (Non-inferiority met)
Adjusted Mean Change in FPG (mg/dL)	-32.53	-29.14	-3.39	0.1633

Table 2: Glycemic Control at 24 Weeks (Add-on to Metformin + Gemigliptin)[6][7]

Parameter	Enavogliflozin (0.3 mg)	Dapagliflozin (10 mg)	Between- Group Difference (95% CI)	p-value
Adjusted Mean Change in HbA1c (%)	-0.92	-0.86	-0.06 (-0.19 to 0.06)	N/A (Non-inferiority met)
Adjusted Mean Change in FPG (mg/dL)	-27.2	-23.7	-3.49 (-8.08 to 1.10)	N/A

Table 3: Other Efficacy Parameters at 24 Weeks (Add-on to Metformin)[1]



Parameter	Enavogliflozin (0.3 mg)	Dapagliflozin (10 mg)	p-value
Change in Body Weight (kg)	-3.77	-3.58	N/S
Change in Systolic BP (mmHg)	-5.93	-6.57	N/S
Change in Diastolic BP (mmHg)	-5.41	-4.26	N/S
Urine Glucose- Creatinine Ratio (g/g)	60.48	44.94	<0.0001
Change in HOMA-IR	-1.85	-1.31	0.0041

N/A: Not Applicable; N/S: Not Significant; CI: Confidence Interval; FPG: Fasting Plasma Glucose; HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.

Notably, Enavogliflozin demonstrated a statistically significant greater increase in urinary glucose-creatinine ratio and a greater decrease in HOMA-IR compared to Dapagliflozin, suggesting a more potent effect on urinary glucose excretion and insulin resistance.[1]

## **Safety and Tolerability**

Both Enavogliflozin and Dapagliflozin were found to be safe and well-tolerated in the head-to-head clinical trials.

Table 4: Adverse Events (Add-on to Metformin + Gemigliptin)[6]



Adverse Event Category	Enavogliflozin (0.3 mg) (n=134)	Dapagliflozin (10 mg) (n=136)
Any Treatment-Emergent AE (%)	21.64	23.53
Serious AEs (%)	0.75	0.74
AEs Leading to Discontinuation (%)	0	0.74

The incidence of adverse events was similar between the two treatment groups.[6]

### Conclusion

Head-to-head clinical trial data indicates that Enavogliflozin (0.3 mg) is non-inferior to Dapagliflozin (10 mg) in terms of glycemic control (HbA1c and FPG reduction) in patients with T2DM inadequately controlled on metformin-based therapies.[1][6] Both drugs exhibit comparable and favorable effects on body weight and blood pressure.[1] Enavogliflozin demonstrated a significantly greater effect on urinary glucose excretion and improvement in insulin resistance.[1] Both treatments were safe and well-tolerated with similar adverse event profiles.[6] These findings suggest that Enavogliflozin is a viable and effective treatment option within the SGLT2 inhibitor class for the management of type 2 diabetes.

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